REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Cl:9][CH2:10][CH2:11][CH2:12][C:13](Cl)=[O:14].Cl>C1(C)C(C)=CC=CC=1>[Cl:9][CH2:10][CH2:11][CH2:12][C:13]([O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:14]
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
77.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a vigorous reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
CUSTOM
|
Details
|
The xylene was then removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)OC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |